molecular formula C22H18ClN5O B1139312 Bet-bay 002

Bet-bay 002

Cat. No. B1139312
M. Wt: 403.9 g/mol
InChI Key: AGYIAWHWIUZNSD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

BET-BAY 002 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of BET proteins in various biochemical pathways.

    Biology: Employed in research to understand the mechanisms of gene regulation and epigenetic modifications.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly multiple myeloma.

    Industry: Utilized in the development of new therapeutic agents targeting BET proteins.

Mechanism of Action

BET-BAY 002 exerts its effects by inhibiting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in reading epigenetic marks and regulating gene expression. By binding to the bromodomains, this compound prevents the interaction of BET proteins with acetylated histones, leading to altered gene expression and inhibition of cancer cell growth .

Safety and Hazards

As a research chemical, Bet-bay 002 is not intended for therapeutic use . Therefore, it should be handled with care, following appropriate safety protocols. Specific safety data sheets should be consulted for detailed information .

Future Directions

While Bet-bay 002 shows promise as a BET inhibitor, especially in the context of multiple myeloma, more research is needed to fully understand its potential. Future directions may include further preclinical studies, potential clinical trials, and exploration of its use in combination with other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BET-BAY 002 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

BET-BAY 002 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BET-BAY 002

This compound is unique due to its specific chemical structure and high potency in inhibiting BET proteins. It has shown significant efficacy in preclinical models of multiple myeloma, making it a valuable compound for research and potential therapeutic development .

properties

IUPAC Name

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIAWHWIUZNSD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.